molecular formula C19H17NO2S2 B392034 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine

3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine

Cat. No.: B392034
M. Wt: 355.5g/mol
InChI Key: YPAZQFTVOPSKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a naphthalene-2-sulfonyl group and a phenyl group attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-phenyl-thiazolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced sulfonyl groups.

Scientific Research Applications

3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The phenyl and thiazolidine groups may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: An organic compound with a similar sulfonyl group but lacking the thiazolidine and phenyl groups.

    2-Phenyl-thiazolidine: A compound with a similar thiazolidine ring and phenyl group but lacking the naphthalene-2-sulfonyl group.

Uniqueness

3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine is unique due to the combination of the naphthalene-2-sulfonyl, phenyl, and thiazolidine groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C19H17NO2S2

Molecular Weight

355.5g/mol

IUPAC Name

3-naphthalen-2-ylsulfonyl-2-phenyl-1,3-thiazolidine

InChI

InChI=1S/C19H17NO2S2/c21-24(22,18-11-10-15-6-4-5-9-17(15)14-18)20-12-13-23-19(20)16-7-2-1-3-8-16/h1-11,14,19H,12-13H2

InChI Key

YPAZQFTVOPSKOW-UHFFFAOYSA-N

SMILES

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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